molecular formula C11H18N2O B13042930 (3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol

(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol

Cat. No.: B13042930
M. Wt: 194.27 g/mol
InChI Key: KBQFPVDQHQRZGX-LLVKDONJSA-N
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Description

®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound features a hydroxyl group, an amino group, and a dimethylamino-substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reagents and conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, pyridinium chlorochromate.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Hydrogen halides (HCl, HBr, HI).

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups facilitate binding to active sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the dimethylamino group and the chiral center in ®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL makes it unique, providing distinct chemical properties and biological activities compared to its analogs.

Conclusion

®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL is a versatile compound with significant applications in various scientific fields. Its unique structure allows for diverse chemical reactions and potential therapeutic uses, making it a valuable molecule for research and industrial purposes.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol

InChI

InChI=1S/C11H18N2O/c1-13(2)10-5-3-9(4-6-10)11(12)7-8-14/h3-6,11,14H,7-8,12H2,1-2H3/t11-/m1/s1

InChI Key

KBQFPVDQHQRZGX-LLVKDONJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)[C@@H](CCO)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CCO)N

Origin of Product

United States

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